molecular formula C14H19ClN6O B1149238 Ziagen CAS No. 136777-48-5

Ziagen

Cat. No.: B1149238
CAS No.: 136777-48-5
M. Wt: 322.79 g/mol
InChI Key: QXNOPHSMRJNHHG-SCYNACPDSA-N
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Mechanism of Action

Target of Action

Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .

Mode of Action

Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .

Pharmacokinetics

Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .

Result of Action

The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abacavir involves several key steps:

Industrial Production Methods

Industrial production of abacavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Abacavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of abacavir, which can have different pharmacological properties .

Scientific Research Applications

Abacavir has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Abacavir

Abacavir is unique due to its specific molecular structure, which allows it to be highly effective in inhibiting reverse transcriptase. It also has a favorable pharmacokinetic profile, with good bioavailability and a relatively long half-life, making it suitable for once-daily dosing .

Properties

CAS No.

136777-48-5

Molecular Formula

C14H19ClN6O

Molecular Weight

322.79 g/mol

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1

InChI Key

QXNOPHSMRJNHHG-SCYNACPDSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl

Origin of Product

United States

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